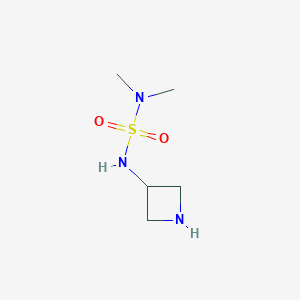
3-(dimethylsulfamoylamino)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylsulfamoylamino)azetidine typically involves the reaction of azetidine with dimethylsulfamoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent system like acetonitrile and methanol (9:1 ratio) at 60°C for about 3 hours .
Industrial Production Methods: Industrial production methods for azetidines often involve microwave-assisted synthesis. For instance, 1-arenesulfonylazetidines can be synthesized through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support .
化学反应分析
Types of Reactions: 3-(Dimethylsulfamoylamino)azetidine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction can be achieved using diisobutylaluminum hydride (DIBAL-H).
Substitution: It can undergo nucleophilic substitution reactions, particularly with carbon nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: DIBAL-H in an inert solvent like tetrahydrofuran.
Substitution: Carbon nucleophiles in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted azetidines.
科学研究应用
3-(Dimethylsulfamoylamino)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 3-(dimethylsulfamoylamino)azetidine involves its interaction with biological targets through its nitrogen-containing ring. The ring strain facilitates its binding to enzymes and receptors, potentially inhibiting their activity. This compound can also undergo ring-opening reactions, which further contribute to its biological activity .
相似化合物的比较
Aziridines: Three-membered nitrogen-containing rings with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain.
2-Azetidinones:
Uniqueness: 3-(Dimethylsulfamoylamino)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics. Its dimethylsulfamoyl group enhances its solubility and potential bioactivity compared to other azetidines .
属性
分子式 |
C5H13N3O2S |
|---|---|
分子量 |
179.24 g/mol |
IUPAC 名称 |
3-(dimethylsulfamoylamino)azetidine |
InChI |
InChI=1S/C5H13N3O2S/c1-8(2)11(9,10)7-5-3-6-4-5/h5-7H,3-4H2,1-2H3 |
InChI 键 |
YDNQTDFDVKTRGA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)NC1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















